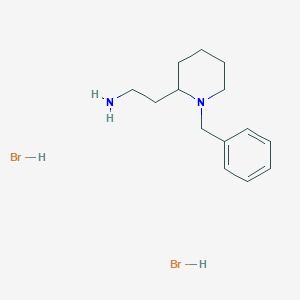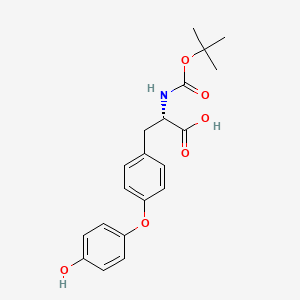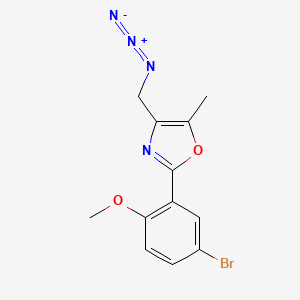
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole
Overview
Description
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole, also known as AZM-5-MEOX, is an organic compound with a wide range of applications in scientific research. This compound is used in the synthesis of a variety of compounds, and its unique properties allow it to be used in various biochemical and physiological experiments.
Scientific Research Applications
Synthetic Chemistry and Heterocyclic Compound Synthesis
Oxazole derivatives, including "4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole," are key intermediates in the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals, agrochemicals, and organic materials. The research demonstrates methods for synthesizing complex structures such as triazoles, oxazepin-ones, and other heterocycles from oxazole precursors, highlighting the versatility of oxazoles in organic synthesis (Yang et al., 2017); (Dioukhane et al., 2021).
Corrosion Inhibition
Oxazole derivatives have been evaluated for their performance as corrosion inhibitors on various metals in aggressive environments. Studies demonstrate that certain oxazole compounds effectively reduce corrosion rates, with inhibition efficiencies increasing with concentration. This suggests their potential application in protecting industrial equipment and infrastructure from corrosion-induced damage (Rahmani et al., 2018).
Antimicrobial and Antifungal Activities
Several oxazole derivatives exhibit significant antimicrobial and antifungal properties, making them candidates for developing new antimicrobial agents. These compounds' efficacy against a range of pathogenic microorganisms suggests their potential utility in treating infections and in agricultural settings to protect crops from fungal diseases (Bektaş et al., 2007).
Antioxidant Properties
Oxazole derivatives, particularly those derived from marine sources, have shown potent antioxidant activities. These compounds scavenge free radicals effectively, suggesting their use as natural antioxidants in food preservation and possibly in preventing oxidative stress-related diseases (Li et al., 2011).
Antiproliferative and Anticancer Activities
Research into oxazole derivatives has also uncovered compounds with promising antiproliferative activities against various cancer cell lines. These findings open avenues for developing new anticancer therapies based on oxazole chemistry (Kiss et al., 2019).
properties
IUPAC Name |
4-(azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-7-10(6-15-17-14)16-12(19-7)9-5-8(13)3-4-11(9)18-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDIONUULPPCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



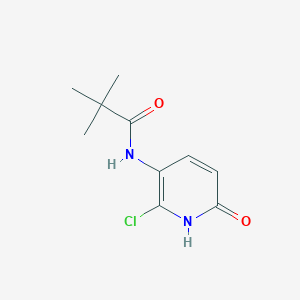
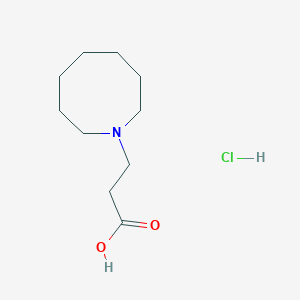
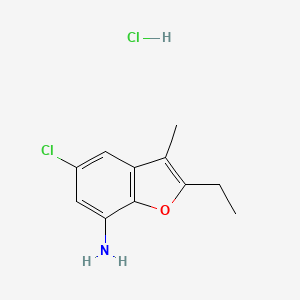
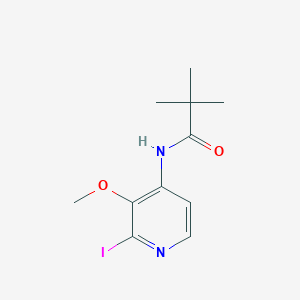
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1440481.png)
![3-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1440482.png)
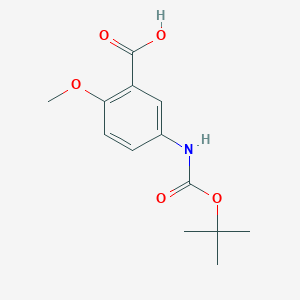
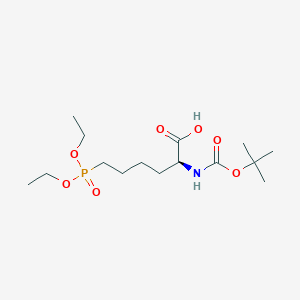
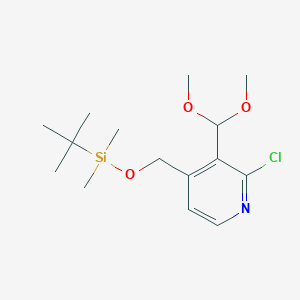
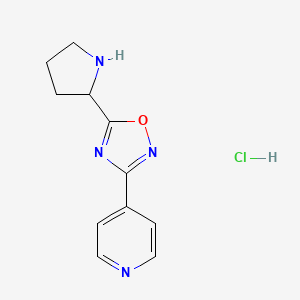
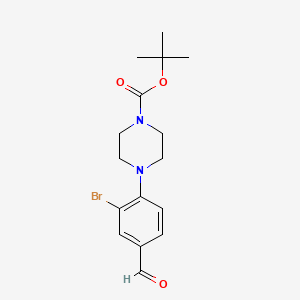
![6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1440492.png)
